
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone
Overview
Description
“1-(5-Bromo-3-methoxypyridin-2-yl)ethanone” is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis and Pyrolysis Studies
- 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone has been investigated in the context of pyrolysis. For example, the pyrolysis products of similar compounds like bk-2C-B, a psychoactive substance, have been identified, indicating a potential area of research for understanding the thermal stability and decomposition products of related compounds (Texter et al., 2018).
Synthetic Applications
- The compound has been utilized in synthetic chemistry. For instance, it has been involved in the facile synthesis of enantiomerically pure ethanes, indicating its utility in creating stereochemically complex molecules (Zhang et al., 2014).
- Additionally, it has been used in the synthesis of novel benzofuran derivatives, showcasing its applicability in the creation of diverse heterocyclic compounds (Kwiecień & Szychowska, 2006).
Biological and Pharmacological Research
- Research has also explored the biological activities of derivatives of similar compounds. For example, derivatives of thiazolo[3,2-a]benzimidazole, which could be structurally related, have shown significant immunosuppressive and immunostimulatory effects (Abdel‐Aziz et al., 2011).
Chemical Modification and Reactivity
- Studies have also focused on the selective α-monobromination of ketones, suggesting that derivatives of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone could be useful in studying regioselective bromination reactions (Ying, 2011).
- The compound has been part of studies exploring the formation of pyridylcarbene intermediates by thermal decomposition, which is significant for understanding the chemical behavior of pyridine derivatives under specific conditions (Abarca et al., 2006).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone are currently unknown . These properties are crucial in determining the bioavailability of a compound, and further studies are needed to understand these characteristics for this compound.
properties
IUPAC Name |
1-(5-bromo-3-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBOMXZZRMZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



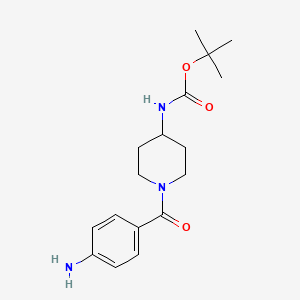
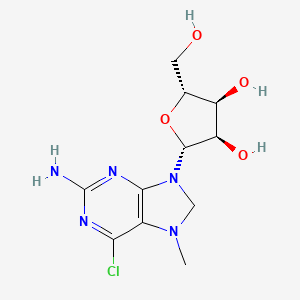
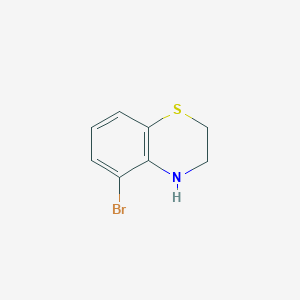
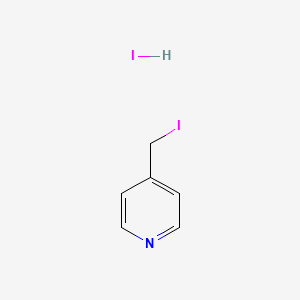
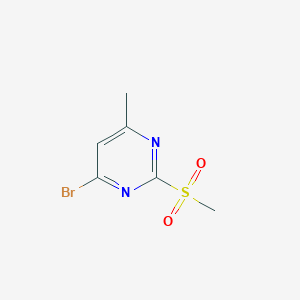
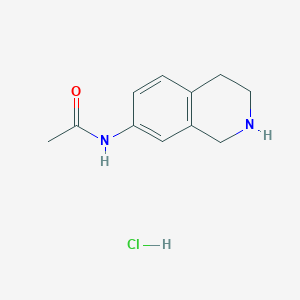


![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)


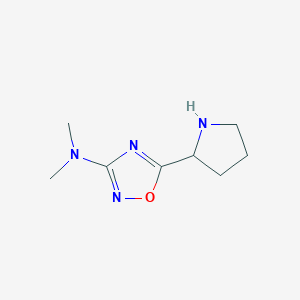
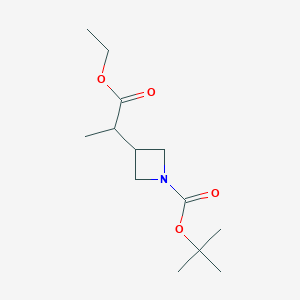
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)